![molecular formula C9H20Cl2N2 B1394394 [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1255717-66-8](/img/structure/B1394394.png)
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride
Descripción general
Descripción
“[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1015846-25-9 . Its IUPAC name is 1-(1-piperidinylmethyl)cyclopropanamine . The compound has a molecular weight of 154.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Cyclopropane Derivatives Synthesis
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride has applications in synthesizing cyclopropane derivatives, a significant area of research in organic chemistry. For instance, You-Xiong Wang and N. Castagnoli (1995) explored the decyclopropylation of related compounds, indicating a potential mechanism for the inactivation of monoamine oxidase B by cyclopropylamines, which is crucial for understanding biochemical pathways and designing inhibitors (Wang & Castagnoli, 1995).
Catalytic Synthesis of Piperidines
T. P. Lebold, Andrew Leduc, and M. Kerr (2009) demonstrated the Zn(II)-catalyzed synthesis of piperidines from related propargyl amines and cyclopropanes. This research highlights the method's efficiency in synthesizing highly functionalized piperidines, a class of compounds with wide-ranging applications in medicinal chemistry (Lebold, Leduc, & Kerr, 2009).
Antibacterial Agent Synthesis
T. Miyamoto, H. Egawa, K. Shibamori, and Jun-Ichi Matsuraoto (1987) synthesized derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, aiming to create potent antibacterial agents. Their work involved the synthesis of compounds related to [1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride and is crucial in the development of new antibacterial drugs (Miyamoto et al., 1987).
Biocatalytic Routes in Drug Synthesis
K. Hugentobler, H. Sharif, Marcello Rasparini, Rachel S. Heath, and N. Turner (2016) investigated biocatalytic routes for synthesizing cyclopropyl amine, a key building block in the anti-thrombotic agent ticagrelor. Their research underscores the importance of such compounds in the synthesis of crucial medications (Hugentobler et al., 2016).
Anticancer and Antituberculosis Research
S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) synthesized derivatives of 1-(4-Chlorophenyl)cyclopropylmethanone, which have shown promising results in anticancer and antituberculosis studies. Their work provides insight into the therapeutic potential of cyclopropylamine derivatives in treating critical diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-5-9)8-11-6-2-1-3-7-11;;/h1-8,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENSNWVWDFJLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



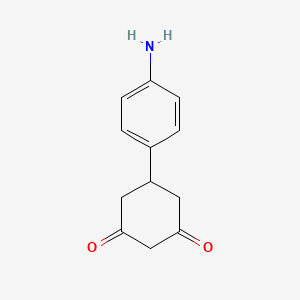
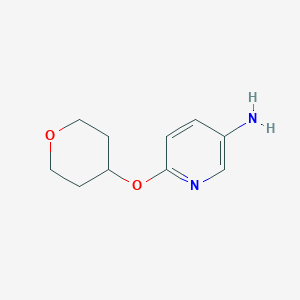

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
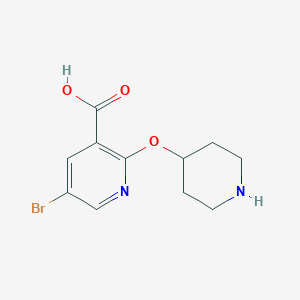
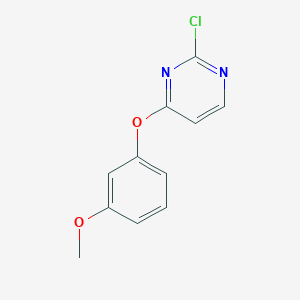

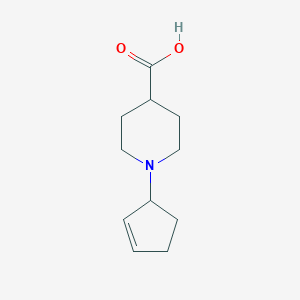

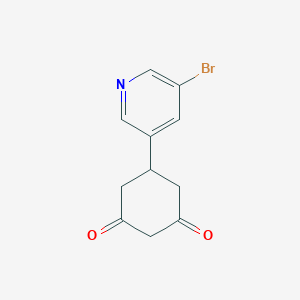

![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)
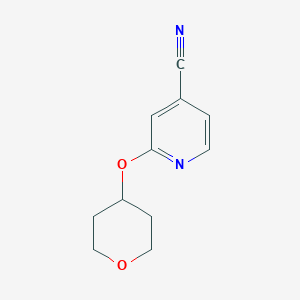
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)